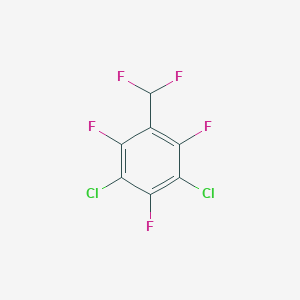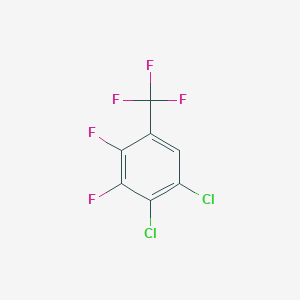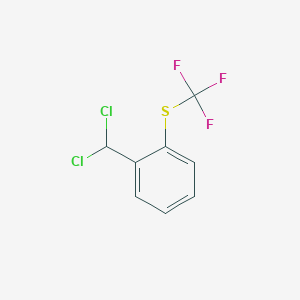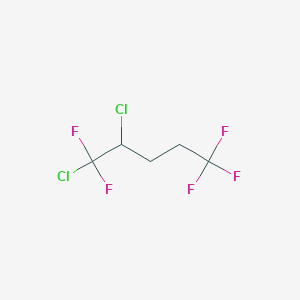
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% (2-PFTI-95) is an isocyanate compound with a wide range of applications in the chemical and pharmaceutical industries. 2-PFTI-95 is used as a reagent in the synthesis of pharmaceuticals, biocides, and other compounds. It is also used as an intermediate in the production of polyurethane foams, coatings, and adhesives. 2-PFTI-95 is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and biocides. It is also used as a catalyst in the production of polyurethane foams, coatings, and adhesives. 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is also used in the synthesis of polymers and other materials.
Wirkmechanismus
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is an isocyanate compound, which means that it is capable of forming covalent bonds with other molecules. When it reacts with phenol, the two molecules form a covalent bond, which is then broken by the addition of a catalyst such as sodium hydroxide. This process results in the formation of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%.
Biochemical and Physiological Effects
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C. It is not considered to be toxic, however, it can be irritating to the eyes and skin. It is also a flammable liquid, and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% in laboratory experiments is its high purity, which is typically around 95%. This makes it ideal for use in the synthesis of a wide variety of compounds. However, it is a volatile liquid, and should be handled with caution. It is also flammable and can be irritating to the eyes and skin.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals, biocides, and other compounds. It could also be used as a catalyst in the production of polyurethane foams, coatings, and adhesives. Additionally, it could be used in the synthesis of polymers and other materials. Finally, 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% could be used in the synthesis of new materials with improved properties.
Synthesemethoden
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is synthesized from the reaction of phenol and trifluoromethylphenyl isocyanate. Phenol is reacted with trifluoromethylphenyl isocyanate in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 70°C and the product is isolated by distillation. The yield of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is typically around 95%.
Eigenschaften
IUPAC Name |
2-isocyanato-1-phenoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)10-6-7-13(12(8-10)18-9-19)20-11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORQPCPJJRBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


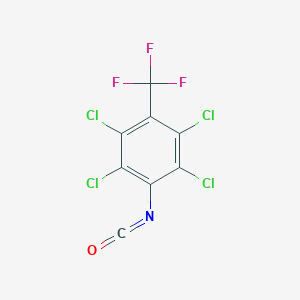
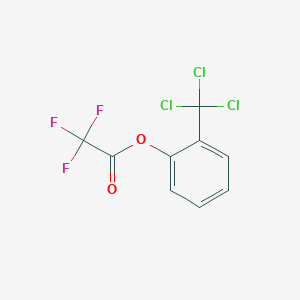

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

